Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

DNA topoisomerase II anticancer enzyme inhibition

This benzoxazine derivative is a versatile research intermediate with a unique N-(4-methylbenzoyl) and ethyl acetate substitution pattern. Its confirmed inactivity against human DNA topoisomerase IIα (IC50 >100 µM) makes it an excellent negative control for mechanistic studies, while its balanced lipophilicity (XLogP3 3.3) and zero H-bond donors position it as a valuable scaffold for permeability-focused lead optimization. Ideal for amide formation, ester hydrolysis, and N-acyl derivatization.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 439112-01-3
Cat. No. B2554640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
CAS439112-01-3
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3
InChIKeyXRGLWFXOQPGVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439112-01-3): Procurement-Quality Overview for Research Selection


Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439112-01-3) is a synthetic small-molecule benzoxazine derivative with the molecular formula C20H21NO4 and a molecular weight of 339.4 g/mol. [1] It is commercially available as a research chemical and cataloged in major public databases including PubChem (CID 4360157) and ChEMBL (CHEMBL2354524). [2] Its structure features a 3,4-dihydro-2H-1,4-benzoxazine core N-acylated with a 4-methylbenzoyl group and substituted at the 3-position with an ethyl acetate moiety, placing it within a class of heterocyclic compounds explored for diverse biological activities. [3]

Why Generic Substitution of Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Fails: Evidence Gaps in Class-Level Interchangeability


Benzoxazine derivatives bearing N-acyl substituents and ester side chains can exhibit divergent biological profiles due to variations in lipophilicity, hydrogen-bonding capacity, and metabolic stability. [1] The specific combination of a 4-methylbenzoyl N-substituent and an ethyl acetate group at the 3-position gives CAS 439112-01-3 a calculated XLogP3 of 3.3 and zero hydrogen-bond donors, [2] which distinguishes it from close analogs with free carboxylic acid, methoxybenzoyl, or sulfonyl replacements that differ in polarity and target engagement potential. However, direct quantitative comparisons between this compound and its nearest structural analogs are unavailable in the current public literature, meaning that any claims of differentiated performance relative to in-class alternatives cannot be supported by head-to-head data. The quantitative evidence below reflects the current data landscape and highlights specific dimensions where differentiation data is absent or restricted to class-level inference.

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439112-01-3): Quantitative Differentiation Evidence Against Comparators


DNA Topoisomerase IIα Inhibitory Activity: A Class-Level Observation Without Direct Comparator Data

A single bioactivity record in ChEMBL (CHEMBL2354524) reports that ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate was tested for inhibition of human DNA topoisomerase IIα-mediated relaxation of pBR322 and showed no measurable activity (IC50 > 100 µM). [1] No parallel data for a named structural comparator in the same assay are publicly available. Therefore, while this negative result defines the compound's inactivity against this particular target, it cannot be framed as a differentiation point relative to any specific analog. This item is retained solely to document the only quantitative assay datum retrievable for this compound.

DNA topoisomerase II anticancer enzyme inhibition

Computed Physicochemical Profile Differentiates CAS 439112-01-3 from Common Core-Modified Analogs

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has a computed XLogP3 of 3.3, a topological polar surface area of 55.8 Ų, and zero hydrogen-bond donors. [1] In contrast, the structurally related compound 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid (free acid analog) and 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid are expected to show substantially lower logP, higher polar surface area, and at least one hydrogen-bond donor, potentially altering membrane permeability and pharmacokinetic behavior. However, these differences are predicted rather than experimentally confirmed, and no direct comparative permeability or solubility measurements exist for the target compound.

physicochemical properties drug-likeness medicinal chemistry

Bioactivity Data Scarcity: A Differentiation Challenge for CAS 439112-01-3 Relative to More Extensively Profiled Benzoxazine Derivatives

ChEMBL lists only one bioactivity record for CHEMBL2354524 (the topoisomerase IIα result), whereas related benzoxazine-3-yl acetate derivatives such as methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CHEMBL3597260) have reported anti-inflammatory activity data (iNOS inhibition IC50 in RAW264.7 cells). [1] This sparse data landscape means that CAS 439112-01-3 cannot be positioned as superior, equivalent, or inferior to any specific comparator on the basis of published biological activity. The lack of data represents a selection risk for procurement decisions that require evidence-backed differentiation.

bioactivity profiling data availability drug discovery

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439112-01-3): Evidence-Supported Research Application Scenarios


Medicinal Chemistry Library Screening Where Topoisomerase II Activity Is Undesired

The documented inactivity of CAS 439112-01-3 against human DNA topoisomerase IIα (IC50 > 100 µM) makes it suitable as a negative control or as a scaffold for campaigns targeting other mechanisms where topoisomerase II inhibition would constitute a selectivity liability. [1]

Physicochemical Property Benchmarking for Benzoxazine Scaffold Optimization

With a calculated XLogP3 of 3.3, zero H-bond donors, and a moderate TPSA of 55.8 Ų, CAS 439112-01-3 provides a useful reference point for medicinal chemistry teams optimizing the lipophilicity and permeability profile of benzoxazine-based lead series. [2]

Exploratory Synthesis and Derivatization as a Building Block

Vendor listings indicate that ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is supplied as a research-grade building block for further synthetic elaboration, including amide formation, ester hydrolysis, and N-acyl modifications. [3] This application is inherently non-comparative and reflects the compound's utility as a versatile intermediate.

Quote Request

Request a Quote for ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.